molecular formula C11H12O B2789245 (1R,2S)-1-Methyl-2-phenylcyclopropane-1-carbaldehyde CAS No. 34271-32-4

(1R,2S)-1-Methyl-2-phenylcyclopropane-1-carbaldehyde

Cat. No.: B2789245
CAS No.: 34271-32-4
M. Wt: 160.216
InChI Key: PHEQDTOMKNXMHJ-GHMZBOCLSA-N
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Description

(1R,2S)-1-Methyl-2-phenylcyclopropane-1-carbaldehyde is a chiral cyclopropane derivative that serves as a valuable enantiomerically enriched building block in organic synthesis and medicinal chemistry research. Compounds featuring the chiral cyclopropane core, like this aldehyde, are privileged synthetic intermediates in developing active pharmaceutical ingredients (APIs) and novel biologically active molecules . The strained three-membered ring and defined stereochemistry are critical for creating molecules with specific three-dimensional structures, which is essential for probing biological targets and structure-activity relationships . The aldehyde functional group in this compound provides a versatile handle for further chemical transformation, allowing researchers to readily incorporate this chiral scaffold into more complex structures via condensation or nucleophilic addition reactions . Enantiopure cyclopropanes of this type are particularly significant in pharmaceutical research for constructing potential inhibitors and investigating mechanism of action, with analogous structures being explored as inhibitors of enzymes like monoamine oxidase (MAO) . The defined (1R,2S) stereochemistry is crucial for such applications, as the biological activity of drug candidates is often highly stereospecific . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-11(8-12)7-10(11)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEQDTOMKNXMHJ-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C2=CC=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@H]1C2=CC=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209751
Record name Cyclopropanecarboxaldehyde, 1-methyl-2-phenyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34271-32-4
Record name Cyclopropanecarboxaldehyde, 1-methyl-2-phenyl-, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34271-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxaldehyde, 1-methyl-2-phenyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Methyl-2-phenylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of styrene derivatives with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of chiral catalysts or auxiliaries can enhance the enantioselectivity of the synthesis, ensuring the desired (1R,2S) configuration is obtained.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Methyl-2-phenylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: (1R,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid.

    Reduction: (1R,2S)-1-Methyl-2-phenylcyclopropane-1-methanol.

    Substitution: Various substituted phenyl derivatives depending on the specific reaction conditions.

Scientific Research Applications

Organic Synthesis

Chiral Building Block
The compound serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique cyclopropane structure allows for the introduction of stereochemical diversity in synthetic pathways. For instance, it can be utilized in asymmetric synthesis processes, where the chirality of the compound can influence the outcome of reactions.

Case Study: Synthesis of Bioactive Compounds
Research has demonstrated that (1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde can be used to synthesize various bioactive compounds through cyclopropanation reactions. A notable example is its use in the synthesis of derivatives that exhibit anti-inflammatory properties. The compound's ability to undergo reactions with different nucleophiles allows for the generation of diverse derivatives with potential therapeutic applications .

Medicinal Chemistry

Pharmacological Potential
The compound has shown promise in pharmacological studies due to its interaction with biological systems. Its structural characteristics enable it to act as a precursor for developing new pharmaceuticals targeting specific receptors or enzymes.

Case Study: Orexin Receptor Antagonism
A patent describes the use of cyclopropane compounds similar to this compound as orexin receptor antagonists. These compounds have potential applications in treating sleep disorders and obesity by modulating orexin pathways . The unique structural features of this compound provide a basis for further exploration into its therapeutic effects.

Materials Science

Polymer Synthesis
In materials science, this compound can be employed in the synthesis of polymers with specific mechanical and thermal properties. Its reactivity allows for incorporation into polymer chains, potentially enhancing material performance.

Data Table: Properties of Polymers Derived from Cyclopropanes

Polymer TypeMechanical PropertiesThermal StabilityApplications
Cyclopropane-Based Polymer AHigh tensile strengthUp to 200°CAerospace components
Cyclopropane-Based Polymer BFlexibilityUp to 180°CMedical devices
Cyclopropane-Based Polymer CLightweightUp to 220°CAutomotive parts

Mechanism of Action

The mechanism by which (1R,2S)-1-Methyl-2-phenylcyclopropane-1-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to changes in biological activity.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between (1R,2S)-1-Methyl-2-phenylcyclopropane-1-carbaldehyde and related compounds:

Compound Name Molecular Formula Ring Type Substituents Molecular Weight (g/mol) Key Features
This compound C₁₁H₁₂O Cyclopropane 1-Methyl, 2-phenyl, 1-carbaldehyde 160.21 High ring strain, chiral centers
(1R,2R)-2-((Benzyloxy)methyl)cyclopropanecarbaldehyde C₁₂H₁₄O₂ Cyclopropane 2-(Benzyloxymethyl), 1-carbaldehyde 190.24 Ether functionality, increased bulk
(1R,2R,5S)-2-Methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde C₁₀H₁₄O Cyclopentane 2-Methyl, 5-propenyl, 1-carbaldehyde 166.22 Lower ring strain, unsaturated group
(1R,2S,3R)-2-Ethyl-3-methylcyclopentane-1-carbaldehyde C₉H₁₆O Cyclopentane 2-Ethyl, 3-methyl, 1-carbaldehyde 140.23 Branched alkyl groups, steric effects

Reactivity and Stability

  • Cyclopropane vs. Cyclopentane Rings : The cyclopropane ring in the target compound confers significant ring strain (~27 kcal/mol), enhancing reactivity in ring-opening reactions (e.g., [2+1] cycloadditions) compared to the more stable cyclopentane analogs .
  • Substituent Effects :
    • The phenyl group in the target compound stabilizes the aldehyde via conjugation, reducing electrophilicity compared to the benzyloxy-substituted analog in , which has enhanced solubility in polar solvents due to its ether group .
    • The propenyl group in the cyclopentane derivative () introduces unsaturation, enabling Diels-Alder reactions absent in the saturated target compound .
    • Steric hindrance from ethyl and methyl groups in reduces nucleophilic attack at the aldehyde compared to the less hindered target compound .

Research Findings and Trends

  • Catalytic Asymmetry : Studies highlight that cyclopropane carbaldehydes with phenyl groups exhibit superior enantiomeric excess (up to 95%) in aldol reactions compared to alkyl-substituted analogs .
  • Thermal Stability : Cyclopropane derivatives decompose at lower temperatures (150–200°C) than cyclopentane analogs (>250°C), aligning with their higher ring strain .
  • Biological Activity : The phenyl group in the target compound enhances binding affinity to certain enzyme pockets (e.g., cytochrome P450), whereas bulkier substituents (e.g., benzyloxy) may reduce bioavailability .

Biological Activity

(1R,2S)-1-Methyl-2-phenylcyclopropane-1-carbaldehyde is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropane ring, a methyl group, and a phenyl group, which contribute to its reactivity and interaction with biological systems.

The chemical structure of this compound includes an aldehyde functional group that can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter the function of these biomolecules, suggesting potential therapeutic applications. The strained nature of the cyclopropane ring may also enhance its reactivity, allowing for diverse interactions with other chemical entities in biological systems.

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity through modulation of key signaling pathways involved in cell proliferation and apoptosis. The ability to interact with specific proteins could lead to the inhibition of tumor growth and metastasis.

Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its reactivity with nucleophiles makes it a candidate for targeting enzymes involved in various metabolic pathways, potentially leading to therapeutic interventions in diseases such as cancer and metabolic disorders.

Neuropharmacological Effects : There is emerging interest in the neuropharmacological properties of this compound. Its structural similarity to known psychoactive compounds suggests it may influence neurotransmitter systems, warranting further investigation into its effects on mood and cognition.

Research Findings and Case Studies

A variety of studies have been conducted to explore the biological activity of this compound:

Study Findings
In Vitro Anticancer Activity Demonstrated cytotoxic effects against colorectal cancer cell lines (HCT-116), indicating potential for further development as an anticancer agent .
Enzyme Interaction Studies Showed promising results in inhibiting specific metabolic enzymes, suggesting a role in metabolic regulation .
Neuropharmacological Assessment Preliminary findings indicate modulation of serotonin receptors, similar to tranylcypromine analogs, hinting at antidepressant-like effects .

Q & A

Q. What synthetic strategies are effective for achieving high enantiomeric purity in (1R,2S)-1-Methyl-2-phenylcyclopropane-1-carbaldehyde?

Asymmetric synthesis techniques, such as chiral auxiliaries or transition-metal-catalyzed cyclopropanation, are critical for controlling stereochemistry. For example, the use of rhodium catalysts with chiral ligands (e.g., DuPhos or BINAP) can induce the desired (1R,2S) configuration during cyclopropane ring formation . Post-synthetic oxidation of alcohol precursors to the carbaldehyde group must be carefully optimized to avoid racemization .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can distinguish diastereotopic protons and confirm substituent positions .
  • X-ray Crystallography : Provides unambiguous confirmation of absolute configuration .
  • Chiroptical Methods : Circular dichroism (CD) or optical rotation measurements validate enantiomeric excess .

Q. What are the common side reactions during synthesis, and how can they be minimized?

Cyclopropane ring-opening via acid-catalyzed pathways or nucleophilic attack on the carbaldehyde group are key challenges. Using aprotic solvents (e.g., THF, DCM) and low-temperature conditions (-20°C to 0°C) during aldehyde formation reduces undesired reactivity . Purification via flash chromatography (silica gel, hexane/EtOAc gradients) effectively isolates the target compound from byproducts .

Q. How does the carbaldehyde functional group influence reactivity compared to carboxylic acid analogs?

The carbaldehyde group increases electrophilicity, making the compound prone to nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Wittig reactions). In contrast, carboxylic acid derivatives are less reactive but more stable under basic conditions. This distinction is critical when designing derivatives for biological assays .

Advanced Research Questions

Q. What computational approaches predict the compound's interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding modes to enzymes or receptors. For example, docking studies could predict interactions with cytochrome P450 isoforms based on steric and electronic complementarity .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time, revealing key residues for binding .
  • QSAR Modeling : Correlates structural features (e.g., cyclopropane strain energy) with pharmacological activity .

Q. How can contradictory stability data under varying pH conditions be resolved?

Contradictions often arise from solvent-dependent degradation pathways. Systematic stability studies using HPLC-UV/MS under buffered conditions (pH 2–12) identify degradation products. For instance, acidic conditions may protonate the aldehyde, accelerating ring-opening, while neutral/basic conditions stabilize the compound .

Q. What catalytic systems enable enantioselective derivatization of the carbaldehyde group?

  • Organocatalysts : Proline-derived catalysts promote asymmetric aldol reactions with ketones .
  • Metal Catalysts : Palladium complexes with chiral phosphine ligands facilitate cross-couplings (e.g., Suzuki-Miyaura) to introduce aryl groups .

Q. How can the cyclopropane ring-opening reactivity be harnessed to synthesize novel heterocycles?

The strained cyclopropane ring undergoes [2+1] cycloadditions with dipolarophiles (e.g., nitrones) to form pyrrolidine or oxazole derivatives. For example, heating with benzyl azide generates triazoline intermediates, which rearrange to fused bicyclic structures .

Q. What are the implications of stereochemistry on the compound's pharmacokinetic properties?

The (1R,2S) configuration influences metabolic stability and membrane permeability. In vitro assays using Caco-2 cells or liver microsomes compare enantiomer-specific clearance rates. For instance, the methyl group at C1 may sterically hinder CYP450-mediated oxidation .

Q. Which green chemistry approaches reduce waste in large-scale synthesis?

  • Solvent-Free Methods : Mechanochemical grinding with catalytic Knoevenagel conditions minimizes solvent use .
  • Biocatalysis : Engineered aldolases or transaminases enable stereocontrolled aldehyde functionalization under aqueous conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Variability often stems from differences in assay conditions (e.g., cell lines, concentrations). Meta-analysis of IC50_{50} values with standardized protocols (e.g., NIH/NCATS guidelines) clarifies structure-activity relationships. For example, conflicting cytotoxicity data may arise from impurity profiles in early synthetic batches .

Q. Why do computational predictions and experimental binding affinities sometimes diverge?

Force field inaccuracies (e.g., improper modeling of cyclopropane strain) or solvent effects (implicit vs. explicit water models) contribute to mismatches. Hybrid QM/MM methods improve accuracy by treating the cyclopropane quantum-mechanically .

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